SE 175

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVRBDMTYQVOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441243 |

Source

|

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-64-7 |

Source

|

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SE 175: An Organic Nitrate Nitric Oxide (NO) Donor

An in-depth analysis of the identifier "SE 175" reveals that it is not a unique designation for a single molecular entity. Scientific and commercial databases associate this identifier with at least three distinct compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of each of these molecules: an organic nitrate nitric oxide (NO) donor, the serine protease inhibitor FUT-175 (Nafamostat), and the aryl hydrocarbon receptor (AHR) inhibitor IK-175. Additionally, the relevance of TMEM175, a lysosomal ion channel, is briefly discussed.

The compound designated SE 175 with CAS number 258278-64-7 is classified as an organic nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following reductive transformation. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation.

Mechanism of Action

Organic nitrates, such as SE 175, undergo enzymatic biotransformation to release NO. This process is complex and can involve several enzymes, including mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces myocardial oxygen demand.

Quantitative Data

Experimental Protocols

In Vitro Assessment of Vasodilation:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or norepinephrine.

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of SE 175 to the organ bath.

-

Data Recording: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 value for vasodilation.

Signaling Pathway Diagram

Caption: Mechanism of action of SE 175 as a nitric oxide donor.

FUT-175 (Nafamostat Mesilate): A Broad-Spectrum Serine Protease Inhibitor

FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant and in the treatment of acute pancreatitis.[3][4][5]

Mechanism of Action

FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3][4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis (plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of kallikrein and the complement cascade.[7]

Quantitative Data

| Target Enzyme | IC50 Value | Reference |

| Trypsin | 10⁻⁸ M | [6] |

| C1r | 10⁻⁷ M | [6] |

| C1s | 10⁻⁷ M | [6] |

| Thrombin | 10⁻⁶ M | [6] |

| Kallikrein | 10⁻⁷ M | [6] |

| Plasmin | 10⁻⁶ M | [6] |

| Complement-mediated hemolysis | 1.3 x 10⁻⁷ M to 4.0 x 10⁻⁷ M | [8] |

| C3a, C4a, C5a generation | 3-43 µM | [9] |

Experimental Protocols

In Vitro Protease Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.

-

Inhibitor Preparation: Prepare serial dilutions of FUT-175.

-

Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of FUT-175 in a suitable buffer.

-

Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme and measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway Diagram

Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.

IK-175: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist

IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor (AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]

Mechanism of Action

The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR, preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to reverse immune suppression within the tumor microenvironment, thereby enhancing the body's ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-175 can decrease the expression of AHR target genes, reduce the production of anti-inflammatory cytokines (e.g., IL-22), and increase the production of pro-inflammatory cytokines (e.g., IL-2).[11]

Quantitative Data

| Assay | Cell Line | Species | Agonist | IC50 Value | Reference |

| DRE-Luciferase Reporter | HepG2 | Human | VAF347 (80 nM) | < 0.5 µM | [14][15] |

Experimental Protocols

AHR Reporter Gene Assay:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase gene.

-

Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the presence of varying concentrations of IK-175.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to determine the IC50 value of IK-175.

Signaling Pathway Diagram

Caption: IK-175 competitively inhibits the AHR signaling pathway.

TMEM175: A Lysosomal Ion Channel

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH and function.[16][17] While "SE 175" is not a direct inhibitor of TMEM175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked to Parkinson's disease.[16][18] The channel's activity can be modulated by various small molecules, and it is a target for the development of new therapeutics for neurodegenerative diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21] Recent research has focused on discovering more selective inhibitors to better understand the physiological roles of this channel.[21][22]

References

- 1. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Nafamostat - Wikipedia [en.wikipedia.org]

- 6. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effects of FUT-175, a new synthetic protease inhibitor, on intravascular hemolysis by human serum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of FUT-175 (Nafamstat Mesilate) on C3a, C4a and C5a generation in vitro and inflammatory reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]

- 16. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]

- 20. Developing TMEM175 Activators as Therapeutics for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 21. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Collection - Discovery of Selective Inhibitors for the Lysosomal Parkinsonâs Disease Channel TMEM175 - Journal of the American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide on the Nitric Oxide Donor Properties of SE 175

Introduction

SE 175 is a novel small molecule compound that has demonstrated significant potential as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the core nitric oxide donor properties of SE 175, intended for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.

Mechanism of Action

SE 175 functions as a nitric oxide donor through a controlled chemical decomposition process under physiological conditions. This process leads to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. The liberated NO subsequently activates soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The elevation of intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses, including smooth muscle relaxation and vasodilation.[4][5]

Quantitative Data on Nitric Oxide Donor Properties

The nitric oxide donating capacity of SE 175 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Nitric Oxide Release from SE 175

| Parameter | Value | Conditions |

| NO Release Half-life (t½) | 35 ± 5 minutes | pH 7.4, 37°C |

| Total NO Yield | 1.8 ± 0.3 moles NO / mole SE 175 | 24-hour incubation, pH 7.4, 37°C |

| Peak NO Concentration | 2.5 ± 0.4 µM | 10 µM SE 175 in PBS, 37°C |

Table 2: Pharmacokinetic Properties of SE 175 in a Rodent Model

| Parameter | Value | Route of Administration |

| Plasma Half-life (t½) | 2.1 ± 0.4 hours | Intravenous |

| Bioavailability | 75 ± 8% | Oral |

| Peak Plasma Concentration (Cmax) of NO metabolites (Nitrite/Nitrate) | 15 ± 3 µM | 10 mg/kg, oral |

| Time to Peak Concentration (Tmax) | 1.5 ± 0.3 hours | Oral |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitric oxide donor properties. Below are protocols for key experiments.

1. Measurement of Nitric Oxide Release using Griess Assay

This protocol quantifies the amount of nitrite, a stable and quantifiable end-product of NO metabolism in aqueous solutions.

-

Materials: SE 175, Phosphate Buffered Saline (PBS, pH 7.4), Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite standard solutions.

-

Procedure:

-

Prepare a stock solution of SE 175 in a suitable solvent and dilute to the desired concentration in PBS (pH 7.4).

-

Incubate the SE 175 solution at 37°C.

-

At various time points, collect aliquots of the solution.

-

To 100 µL of the collected sample, add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

-

2. Determination of cGMP Levels in Cultured Vascular Smooth Muscle Cells

This experiment assesses the biological activity of the NO released from SE 175 by measuring the downstream second messenger, cGMP.

-

Materials: Vascular Smooth Muscle Cells (VSMCs), cell culture medium, SE 175, phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.

-

Procedure:

-

Plate VSMCs in a multi-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cGMP degradation.

-

Treat the cells with various concentrations of SE 175 for a specified time period (e.g., 15 minutes).

-

Lyse the cells using the provided lysis buffer.

-

Perform the cGMP EIA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cGMP concentration based on the standard curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz.

Caption: Signaling pathway of SE 175-mediated cellular response.

Caption: Experimental workflow for the Griess assay.

Caption: Logical relationship in the cGMP assay.

SE 175 demonstrates promising characteristics as a nitric oxide donor, with a favorable release profile and significant biological activity. The data and protocols presented in this guide provide a solid foundation for further research and development of SE 175 as a potential therapeutic agent. The clear signaling pathway and well-defined experimental methodologies will be invaluable for scientists working to elucidate its full therapeutic potential.

References

- 1. How is cGMP activated? | AAT Bioquest [aatbio.com]

- 2. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of SE 175

For Researchers, Scientists, and Drug Development Professionals

Introduction

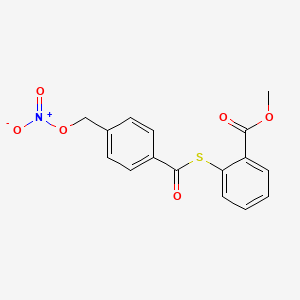

SE 175, chemically known as methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate, is an organic nitrate compound designed to act as a nitric oxide (NO) donor.[1] In biological systems, it undergoes reductive transformation, leading to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol for related compounds, and an exploration of its mechanism of action through the nitric oxide signaling pathway.

Chemical Structure and Properties

The chemical identity of SE 175 is well-defined by its structural formula and molecular properties.

| Property | Value |

| IUPAC Name | methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate |

| Molecular Formula | C₁₆H₁₃NO₆S[1] |

| Molecular Weight | 347.34 g/mol [1] |

| CAS Number | 258278-64-7[1] |

| SMILES String | COC(=O)c1ccccc1SC(=O)c2ccc(CO--INVALID-LINK--=O)cc2[1] |

| InChI Key | JDIVRBDMTYQVOK-UHFFFAOYSA-N[1] |

| Appearance | Solid |

| Storage Temperature | -20°C[1] |

Synthesis of a Structurally Related Nitrooxyacylated Thiosalicylate

While the direct synthesis of SE 175 is not extensively detailed in publicly accessible literature, a representative synthesis for a closely related class of compounds, S-nitrooxyacylated esters of thiosalicylic acid, has been described. The following protocol is adapted from the synthesis of S-(4-nitrooxybutanoyl) thiosalicylic acid, a similar nitrate-thiol hybrid prodrug. This multi-step synthesis involves the acylation of a thiosalicylate with a nitrooxy-functionalized acyl chloride.

Experimental Protocol: Synthesis of a Representative S-Aroyl-Thiosalicylate

Step 1: Preparation of the Nitrooxy-Functionalized Acid

A suitable ω-haloalkanoic acid is reacted with silver nitrate (AgNO₃) in an inert solvent like acetonitrile. The reaction mixture is typically stirred at room temperature in the dark to prevent photochemical decomposition. The silver halide precipitate is removed by filtration, and the solvent is evaporated under reduced pressure to yield the nitrooxyalkanoic acid.

Step 2: Formation of the Acyl Chloride

The nitrooxyalkanoic acid is then converted to its corresponding acyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. After the reaction is complete, the excess chlorinating agent and solvent are removed under vacuum to yield the crude nitrooxyacyl chloride.

Step 3: Acylation of Methyl Thiosalicylate

The final step involves the acylation of methyl thiosalicylate with the prepared nitrooxyacyl chloride. Methyl thiosalicylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled in an ice bath. A base, such as triethylamine (TEA) or pyridine, is added to act as a scavenger for the hydrochloric acid byproduct. The nitrooxyacyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution of methyl thiosalicylate. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield the crude product. The final compound can be purified by column chromatography on silica gel.

Synthesis Workflow

Caption: A representative three-step synthesis workflow for S-nitrooxyacylated thiosalicylates.

Mechanism of Action: Nitric Oxide Signaling Pathway

As an NO donor, the biological effects of SE 175 are mediated through the canonical nitric oxide signaling pathway. Upon intracellular release, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), which phosphorylates various downstream targets, leading to a cascade of cellular responses, most notably smooth muscle relaxation and vasodilation.

Caption: The canonical nitric oxide (NO) signaling pathway initiated by an NO donor.

Quantitative Data

| Compound Class | Biological Activity | Potency Range |

| S-Nitrooxyacylated Thiosalicylates | Activation of soluble guanylyl cyclase | - |

| S-Nitrooxyacylated Thiosalicylates | Vasodilation of rat aorta | Between Isosorbide Dinitrate and Glyceryl Trinitrate[2] |

Conclusion

SE 175 is a nitric oxide donor with a well-defined chemical structure. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the synthesis of structurally analogous S-nitrooxyacylated thiosalicylates provides a clear and representative pathway for its preparation. The biological activity of SE 175 is predicated on its ability to release nitric oxide, which then engages the sGC-cGMP-PKG signaling cascade to elicit physiological responses such as vasodilation. This technical guide provides a foundational understanding of the chemical and biological properties of SE 175 for professionals in the field of drug discovery and development.

References

No Publicly Documented Drug Identified as "SE 175"

A comprehensive search for a therapeutic agent designated "SE 175" has not yielded a clear, singular drug with a publicly available discovery and development history. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.

Initial investigations into scientific and medical literature, clinical trial databases, and other public resources have revealed multiple, unrelated entities associated with the term "175," but none correspond to a distinct drug candidate with a documented developmental pathway. The search results included references to various compounds and studies, such as:

-

IK-175 : An experimental inhibitor of the aryl hydrocarbon receptor (AHR), with some data on its mechanism of action in T cells.[1]

-

FUT-175 : A complement inhibitor that has been studied for its potential in suppressing T cell autoreactivity in preclinical models of autoimmune disease.[2]

-

NT-175 : A cell therapy product, specifically an autologous T-cell therapy, which is currently in early-phase clinical trials for the treatment of solid tumors with a particular genetic mutation.[3][4][5]

-

ACTG 175 : The designation for a significant clinical trial that compared various therapeutic strategies for HIV. This refers to a study, not a specific drug.[6][7][8][9]

-

EBA-175 : A protein found on the malaria parasite Plasmodium falciparum, which is a target for vaccine development. Research has focused on antibodies that interact with this protein.[10]

-

TMEM175 : A lysosomal cation channel that has been identified as a drug target, with research into how certain molecules can inhibit its function.[11]

The lack of a central, identifiable drug "SE 175" with a coherent body of research literature precludes the compilation of a detailed technical guide covering its discovery, mechanism of action, experimental protocols, and clinical development.

For the creation of a comprehensive technical whitepaper as outlined in the user's request, a specific, well-documented therapeutic agent is necessary. Should the user be able to provide the name of a different drug with a more established and public history of research and development, the generation of a detailed guide, complete with data tables, experimental methodologies, and pathway visualizations, can be pursued.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Study of NT-175 in Adult Subjects with Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A*02:01 and the TP53 R175H Mutation [astrazenecaclinicaltrials.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. R: AIDS Clinical Trials Group Study 175 [search.r-project.org]

- 7. kaggle.com [kaggle.com]

- 8. UCI Machine Learning Repository [archive.ics.uci.edu]

- 9. arxiv.org [arxiv.org]

- 10. Structural and functional basis for inhibition of erythrocyte invasion by antibodies that target Plasmodium falciparum EBA-175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Caspase-3 Cleavage at Asp175 in Apoptotic Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. A key executioner in this intricate signaling network is Caspase-3, a cysteine-aspartic protease. This technical guide provides a comprehensive overview of the critical role of Caspase-3 activation, specifically through its cleavage at the Asp175 residue, in the orchestration of apoptosis. We will delve into the upstream signaling cascades that converge on Caspase-3, its downstream targets, and the resultant cellular dismantling. Furthermore, this guide will present quantitative data on Caspase-3 activity, detailed experimental protocols for its analysis, and visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Caspase-3 and Its Activation

Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which has virtually no enzymatic activity.[1] Its activation is a hallmark of apoptosis and occurs via proteolytic cleavage at specific aspartic acid residues. This cleavage is initiated by upstream initiator caspases, primarily Caspase-8 and Caspase-9, which are themselves activated by distinct signaling pathways.[1][2] The critical cleavage event for the activation of procaspase-3 happens after Asp175, separating the protein into a large (p17/19) and a small (p12) subunit.[3][4] These subunits then heterodimerize and subsequently form an active heterotetramer, which is the catalytically active form of the enzyme.[1]

The activation of Caspase-3 can be triggered by two main pathways:

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[5] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase, Caspase-8.[5] Activated Caspase-8 can then directly cleave and activate procaspase-3.[5][6]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase, Caspase-9, within a complex called the apoptosome.[7] Activated Caspase-9 proceeds to cleave and activate procaspase-3.[6]

Upstream Regulators of Caspase-3 Activation

The activation of Caspase-3 is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

Initiator Caspases:

-

Caspase-8: The primary initiator caspase of the extrinsic pathway.[8]

-

Caspase-9: The primary initiator caspase of the intrinsic pathway.[8]

-

Granzyme B: A serine protease released by cytotoxic T lymphocytes and natural killer cells, which can directly cleave and activate procaspase-3.[1][9]

Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization.

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): Inhibit apoptosis by preventing the release of cytochrome c.

-

Pro-apoptotic proteins (e.g., Bax, Bak): Promote cytochrome c release.

-

BH3-only proteins (e.g., Bid, Bad, Puma): Act as sensors of cellular stress and can either activate pro-apoptotic Bcl-2 proteins or inhibit anti-apoptotic ones.

Inhibitor of Apoptosis Proteins (IAPs):

-

XIAP (X-linked inhibitor of apoptosis protein): Can directly bind to and inhibit the activity of both initiator (Caspase-9) and executioner (Caspase-3 and -7) caspases.[1][10]

Downstream Substrates of Activated Caspase-3

Once activated, Caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The consensus cleavage site for Caspase-3 is the DEVD (Asp-Glu-Val-Asp) motif, with cleavage occurring after the second aspartate residue.[11]

Key downstream targets include:

| Substrate Category | Specific Examples | Consequence of Cleavage |

| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Inactivation of DNA repair, facilitating cellular energy depletion.[4][12] |

| Structural Proteins | Gelsolin, Lamin A/C, Catenin (δ, β, and γ) | Cytoskeletal rearrangement, nuclear shrinkage, and membrane blebbing. |

| Kinases | Protein Kinase C (PKC) δ, Akt/PKB, FAK | Disruption of cell signaling pathways and cell adhesion.[13] |

| Other Caspases | Procaspase-6, Procaspase-7 | Amplification of the apoptotic signal.[3][10] |

| Inhibitors of Apoptosis | XIAP | Alleviation of the inhibition of other caspases.[1] |

| Endonucleases | ICAD (Inhibitor of Caspase-Activated DNase) | Activation of CAD, which translocates to the nucleus and fragments DNA.[11] |

Quantitative Analysis of Caspase-3 Activity

The enzymatic activity of Caspase-3 can be quantified using various methods, which are crucial for studying apoptosis and for the screening of potential therapeutic agents.

| Assay Type | Principle | Typical Substrate | Detection Method |

| Colorimetric Assay | Cleavage of a chromogenic substrate releases a colored p-nitroaniline (pNA) molecule, which can be quantified by measuring absorbance.[14] | DEVD-pNA | Spectrophotometer (OD at 400-405 nm) |

| Fluorometric Assay | Cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC or AFC), which can be quantified by measuring fluorescence emission.[14][15] | Ac-DEVD-AMC, Z-DEVD-AFC | Fluorometer (e.g., Ex/Em = 380/420-460 nm for AMC)[15] |

| FRET-based Probes | Förster Resonance Energy Transfer (FRET) between two fluorophores is disrupted upon cleavage of a linking peptide by Caspase-3, leading to a change in fluorescence.[16] | FRET-based biosensors | Fluorescence microscopy or flow cytometry[16] |

Experimental Protocols

Western Blotting for Detection of Cleaved Caspase-3 (Asp175)

Objective: To detect the active (cleaved) form of Caspase-3 in cell lysates.

Methodology:

-

Sample Preparation:

-

Induce apoptosis in cell cultures using a known stimulus (e.g., staurosporine, TNF-α).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Colorimetric Caspase-3 Activity Assay

Objective: To quantify the enzymatic activity of Caspase-3 in cell lysates.

Methodology:

-

Lysate Preparation:

-

Induce apoptosis in cells.

-

Lyse 1-5 x 10^6 cells in a chilled cell lysis buffer provided with a commercial kit.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-100 µg of protein lysate per well.

-

Add the Caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the absorbance at 400-405 nm using a microplate reader.

-

The fold-increase in Caspase-3 activity can be determined by comparing the results from the induced samples to the non-induced control.

-

Immunofluorescence Staining for Activated Caspase-3

Objective: To visualize the localization of activated Caspase-3 in cells.

Methodology:

-

Cell Preparation:

-

Grow cells on coverslips and induce apoptosis.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

-

Antibody Staining:

-

Incubate with a primary antibody against cleaved Caspase-3 (Asp175) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Caspase-3 (CASP3) | Abcam [abcam.com]

- 4. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]

- 10. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 11. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 13. The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

SE 175 as a Vasodilator in Physiological Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE 175, chemically identified as 2-[[4-[(nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, is a novel nitric oxide (NO) donor with significant vasodilatory properties. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols used in its physiological assessment. The primary focus is on its effects on uterine and placental vasculature, as detailed in key physiological studies.[1][2]

Mechanism of Action: The Nitric Oxide-Cyclic GMP Signaling Pathway

As a nitric oxide donor, SE 175's vasodilatory effect is mediated by the canonical NO-cyclic GMP (cGMP) signaling pathway.[1][2] Once administered, SE 175 releases NO, which readily diffuses across cell membranes into vascular smooth muscle cells.

Inside the smooth muscle cells, nitric oxide activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG).

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to calcium. This is achieved through:

-

Inhibition of calcium influx from the extracellular space.

-

Enhanced sequestration of calcium into the sarcoplasmic reticulum.

-

Activation of myosin light chain phosphatase, which dephosphorylates the myosin light chains, leading to smooth muscle relaxation and vasodilation.

This signaling cascade is fundamental to the regulation of vascular tone, and its activation by exogenous NO donors like SE 175 provides a powerful mechanism for inducing vasodilation in a targeted manner.

References

- 1. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of SE175 (BF175): A Technical Guide to its Anti-Tumor Effects in Endometrial Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of the novel chemical compound BF175, herein referred to as SE175 as per the user's topic of interest. The data and protocols presented are primarily derived from studies on the human endometrial carcinoma cell line, AN3CA. SE175 has been identified as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipogenesis, which is often dysregulated in cancer.

Core Findings at a Glance

In vitro studies have demonstrated that SE175 exhibits significant anti-tumor activities in the AN3CA endometrial carcinoma cell line. The compound has been shown to:

-

Inhibit cell viability and proliferation.

-

Reduce the colony-forming capacity of cancer cells.

-

Impede cancer cell migration.

-

Induce autophagy and apoptosis through a mitochondrial-related pathway.

-

Downregulate the expression of SREBPs and their downstream target genes involved in lipid metabolism.

These findings highlight SE175 as a promising candidate for further investigation as a therapeutic agent for endometrial carcinoma.

Data Presentation

The following tables summarize the key quantitative data from in vitro experiments investigating the effects of SE175 on the AN3CA endometrial carcinoma cell line.

Table 1: Effect of SE175 on AN3CA Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | ~85 |

| 10 | ~60 |

| 20 | ~40 |

| 40 | ~25 |

Data are approximated from graphical representations in the cited literature and represent cell viability after a 24-hour treatment period as determined by MTT assay.

Table 2: Effect of SE175 on AN3CA Colony Formation

| Treatment | Number of Colonies (Normalized) |

| Control | 100% |

| SE175 (10 µM) | Significantly Reduced |

The primary literature indicates a significant reduction in both the number and size of colonies, though specific quantification is not provided.[1]

Table 3: Effect of SE175 on AN3CA Cell Migration

| Treatment | Migrated Cells (Normalized) |

| Control | 100% |

| SE175 (10 µM) | Significantly Reduced |

Data from transwell migration assays show a dramatic inhibition of cell migration upon treatment with SE175.[1]

Table 4: Effect of SE175 on the Expression of SREBP and Target Genes

| Gene | Expression Level Change |

| SREBP1 | Dramatically Decreased |

| SREBP2 | Dramatically Decreased |

| SCD1 | Dramatically Decreased |

| ACLY | Dramatically Decreased |

| FASN | Dramatically Decreased |

| HMGCR | Dramatically Decreased |

Gene expression was assessed by quantitative real-time PCR (qRT-PCR) and Western Blot after 24-hour treatment with SE175.[1]

Signaling Pathway and Mechanism of Action

SE175 functions as an inhibitor of the SREBP signaling pathway. In normal physiology, SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. In many cancer cells, this pathway is upregulated to support rapid proliferation and membrane synthesis. SE175 is a novel bioactive boron-containing compound that inhibits the SREBP pathway by blocking the binding of the SREBP transcription activation domain (TAD) to the MED15-KIX domain of the Mediator complex.[1] This inhibition prevents the transcription of SREBP target genes, leading to a reduction in lipogenesis and subsequently inducing apoptosis and autophagy in cancer cells.

Experimental Workflows

The following diagram illustrates the general workflow for the key in vitro experiments used to characterize the anti-tumor effects of SE175.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of SE175 on the AN3CA endometrial carcinoma cell line.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed AN3CA cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of SE175 (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SE175 used.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: Seed AN3CA cells in 6-well plates at a low density (e.g., 500 cells per well) in complete culture medium.

-

Treatment: Allow the cells to attach for 24 hours, then treat with SE175 at the desired concentration (e.g., 10 µM) or vehicle control.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO₂, changing the medium with fresh treatment every 3-4 days.

-

Colony Fixation and Staining: After the incubation period, when visible colonies have formed, wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash again with PBS and stain with 0.1% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Transwell Migration Assay

This assay is used to evaluate the migratory capacity of cells in response to a chemoattractant.

-

Chamber Preparation: Place 24-well Transwell inserts with an 8 µm pore size polycarbonate membrane into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

-

Cell Seeding: Resuspend AN3CA cells (previously starved in serum-free medium for 12-24 hours) in serum-free medium at a density of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Treatment: Add SE175 at the desired concentration to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

-

Cell Counting: Wash the inserts with PBS, allow them to dry, and count the number of migrated cells in several random fields under a microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of SREBP and its target genes.

-

Cell Culture and Treatment: Culture AN3CA cells in 6-well plates and treat with SE175 (e.g., 10 µM) or vehicle control for 24 hours.

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., SREBP1, SREBP2, FASN, SCD1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Unveiling the Therapeutic Potential of SE 175: A Technical Guide for Researchers

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of novel therapeutic agents with precise mechanisms of action is paramount. This technical guide delves into the basic research applications of SE 175, a designation that encompasses multiple distinct investigational compounds. The primary focus of this document will be on IK-175 , a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor, and FUT-175 (Nafamostat) , a broad-spectrum serine protease inhibitor, both of which have shown significant promise in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize these compounds in their own investigations.

IK-175: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

IK-175 has emerged as a promising agent in the field of cancer immunotherapy. It functions as a novel and potent inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1]

Mechanism of Action: The AHR signaling pathway is often exploited by tumors to create an immunosuppressive microenvironment. Activation of AHR can lead to the differentiation of naive T cells into regulatory T cells (Tregs) and suppress the function of effector T cells.[1] IK-175 competitively binds to AHR, blocking the binding of its natural ligands, such as kynurenine, which is often produced at high levels in the tumor microenvironment. By inhibiting AHR, IK-175 prevents the downstream signaling that leads to immune suppression. This action shifts the balance towards a more pro-inflammatory T-cell phenotype, enhancing the anti-tumor immune response.[1]

Signaling Pathway of AHR Inhibition by IK-175:

Quantitative Data Summary:

| Parameter | Value | Cell Line | Assay |

| IC₅₀ | 91 nmol/L | Human HepG2 cells | AHR-dependent DRE-luciferase reporter assay |

Experimental Protocols:

-

AHR-Dependent DRE-Luciferase Reporter Assay:

-

Human HepG2 cells are engineered to express a luciferase reporter gene under the control of a DRE (dioxin response element), which is activated by AHR.

-

The cells are stimulated with 80 nmol/L of the AHR agonist VAF347.[1]

-

Increasing concentrations of IK-175 are added to the cells.

-

Luciferase activity is measured to determine the inhibition of AHR signaling, and the IC₅₀ value is calculated.[1]

-

-

T-Cell Cytokine Production Assay:

-

Human T cells are activated in vitro.

-

The activated T cells are treated with IK-175.

-

The production of cytokines, such as IL-2 and IL-22, is measured in the cell culture supernatant using methods like ELISA or multiplex bead arrays.[1]

-

Changes in cytokine levels indicate the effect of IK-175 on T-cell function. For example, IK-175 has been shown to increase the production of the pro-inflammatory cytokine IL-2.[1]

-

-

T-Helper Cell Differentiation Assay:

-

Naive human T cells are cultured under conditions that promote differentiation into specific T-helper subsets, such as Th17 cells.

-

IK-175 is added to the culture medium.

-

After a period of differentiation, the expression of lineage-defining cytokines (e.g., IL-17A for Th17) and other markers is assessed by flow cytometry or other methods.[1]

-

This assay determines the impact of IK-175 on T-cell fate decisions.[1]

-

FUT-175 (Nafamostat): A Serine Protease Inhibitor with Immunomodulatory Properties

FUT-175, also known as Nafamostat mesylate, is a broad-spectrum serine protease inhibitor that has been investigated for its therapeutic potential in various inflammatory and autoimmune conditions, including experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2]

Mechanism of Action: In the context of autoimmune T-cell responses, FUT-175 is believed to exert its immunomodulatory effects by inhibiting the generation of the anaphylatoxins C3a and C5a.[2] These complement components are generated through the action of serine proteases during antigen presentation and T-cell activation. C3a and C5a can promote the development of pro-inflammatory Th1 and Th17 cells. By inhibiting the proteases that generate C3a and C5a, FUT-175 can suppress these pathogenic T-cell responses.[2]

Signaling Pathway of FUT-175 in T-Cell Response Modulation:

Quantitative Data Summary:

| Application | Dosage/Concentration | Model/System | Outcome |

| In Vivo EAE Treatment | 10 mg/kg | Wild-type mice immunized with MOG₃₅₋₅₅ | Protection from CNS inflammation and demyelination |

| In Vitro T-Cell Response | Dose-dependent | Splenocytes from MOG₃₅₋₅₅-immunized mice | Reduction in IFNγ and IL-17 producing T cells |

Experimental Protocols:

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Wild-type mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) to induce EAE.

-

A treatment group receives intraperitoneal (i.p.) injections of FUT-175 (e.g., 10 mg/kg) starting one day after immunization.[2]

-

A control group receives injections of a vehicle control (e.g., PBS).[2]

-

Mice are monitored daily for clinical signs of EAE, and disease severity is scored.

-

At the end of the experiment, tissues (e.g., spinal cord) can be harvested for histological analysis of inflammation and demyelination.

-

-

In Vitro T-Cell Recall Response Assay (ELISPOT):

-

Spleens are harvested from MOG₃₅₋₅₅-immunized mice.

-

Splenocytes are cultured in microtiter wells in the presence of MOG₃₅₋₅₅ peptide (e.g., 5 µg/ml).[2]

-

Increasing concentrations of FUT-175 are added to the wells.

-

After a period of incubation, the number of IFNγ and IL-17 producing cells is quantified using ELISPOT (Enzyme-Linked Immunospot) assays.[2]

-

This assay determines the direct effect of FUT-175 on antigen-specific T-cell responses.

-

Other Research Applications of "SE 175"

It is important for researchers to be aware that the designation "SE 175" can refer to other entities in different contexts:

-

Src Arginine 175 (R175): This refers to a specific arginine residue at position 175 within the SH2 domain of the Src kinase.[3] Mutations at this site, such as R175L, are used as research tools to study the role of Src-FAK (Focal Adhesion Kinase) interactions in cell motility and adhesion signaling.[3]

-

EBA-175: This is the Erythrocyte-Binding Antigen 175 of the malaria parasite Plasmodium falciparum. It is a key protein involved in the invasion of red blood cells and is a major target for malaria vaccine development.[4] Research focuses on understanding how antibodies can block the interaction of EBA-175 with its receptor on erythrocytes.[4]

-

TMEM175: This refers to Transmembrane Protein 175, a lysosomal cation channel. Mutations in the gene encoding TMEM175 have been linked to Parkinson's disease.[5] Research in this area often focuses on understanding the channel's function and identifying small molecule modulators.[5]

This guide provides a foundational understanding of the basic research applications of key compounds and biological entities referred to as "SE 175." For researchers and drug development professionals, these molecules and targets represent exciting opportunities for the development of novel therapeutics in oncology, autoimmune diseases, and other areas of unmet medical need. The detailed protocols and mechanistic insights provided herein are intended to facilitate the design and execution of further research in these promising fields.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src SH2 Arginine 175 Is Required for Cell Motility: Specific Focal Adhesion Kinase Targeting and Focal Adhesion Assembly Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional basis for inhibition of erythrocyte invasion by antibodies that target Plasmodium falciparum EBA-175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of IK-175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of IK-175, a novel, potent, and selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR). The information presented herein is compiled from preclinical and clinical studies to support further research and development of this compound.

Introduction

IK-175 is an orally bioavailable small molecule that targets the AHR, a ligand-activated transcription factor implicated in tumor immune suppression.[1][2] By inhibiting AHR, IK-175 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1] It is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors (NCT04200963).[1] This document summarizes the key pharmacokinetic (PK) data, experimental methodologies, and the underlying mechanism of action of IK-175.

Pharmacokinetic Profile

IK-175 has demonstrated favorable pharmacokinetic properties across multiple preclinical species, supporting its development as an oral therapeutic.

Table 1: Preclinical Pharmacokinetic Parameters of IK-175 [1]

| Species | Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | AUC (ng·h/mL) | Cmax (ng/mL) |

| Balb/c Mouse | IV | 3 | - | ~7 | 2,081 | - |

| Balb/c Mouse | PO | 3 | ~50 | ~7 | 1,091 | 204 |

| Sprague-Dawley Rat | PO | - | Good | - | - | - |

| Beagle Dog | PO | - | Lower | - | - | - |

| Cynomolgus Monkey | PO | - | Good | - | - | - |

Note: Specific quantitative data for rat, dog, and cynomolgus monkey were contained in supplementary figures of the cited reference and are described qualitatively here. The lower exposure in dogs was potentially due to formulation-related emesis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of IK-175.

-

Objective: To determine the pharmacokinetic profile of IK-175 in various animal models.

-

Species: Balb/c mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

-

Study Conduct:

-

The mouse pharmacokinetic studies were performed at WuXiAppTec.

-

Rat and cynomolgus monkey pharmacokinetic studies were conducted at Covance.

-

-

Methodology (based on typical preclinical PK study design):

-

Animal Acclimatization: Animals were acclimatized for a minimum of 72 hours before the study.

-

Drug Administration:

-

Intravenous (IV): A single 3 mg/kg dose of IK-175 was administered intravenously to one cohort of Balb/c mice.

-

Oral (PO): A single 3 mg/kg dose of IK-175 was administered orally to a separate cohort of Balb/c mice. Similar oral dosing protocols were likely followed for rats, dogs, and monkeys.

-

-

Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of IK-175 were determined using a validated bioanalytical method (details not specified in the public reference).

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key PK parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (half-life). Oral bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

-

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of IK-175 as a single agent and in combination with nivolumab in patients with locally advanced or metastatic solid tumors.

-

Study Design: A Phase 1a/b, open-label, multi-center, dose-escalation, and expansion study.

-

Methodology:

-

Dose Escalation Phase:

-

Patients with advanced solid tumors receive escalating daily oral doses of IK-175 as a monotherapy or in combination with nivolumab.

-

The primary objective is to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).

-

-

Dose Expansion Phase:

-

Patients with specific cancer types (e.g., urothelial carcinoma) are enrolled in cohorts to further evaluate the safety and preliminary anti-tumor activity of IK-175 at the RP2D.

-

-

Pharmacokinetic Sampling:

-

Blood samples for pharmacokinetic analysis of IK-175 are collected on Days 1 and 2 of the first two treatment cycles (each cycle is 21 or 28 days).

-

Subsequent samples are collected on Day 1 of every even-numbered cycle starting with cycle 4.

-

-

Pharmacokinetic Parameters Assessed: The primary pharmacokinetic parameter to be determined is the Area Under the Curve (AUC) of IK-175.

-

Mechanism of Action and Signaling Pathway

IK-175 functions by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a transcription factor that, when activated by ligands such as kynurenine in the tumor microenvironment, promotes immune suppression.

The canonical AHR signaling pathway is initiated by ligand binding and culminates in the transcription of target genes that can modulate immune cell function. IK-175, as an AHR antagonist, blocks this pathway.

The clinical investigation of IK-175 follows a structured dose-escalation and expansion design to efficiently gather data on safety, tolerability, and preliminary efficacy.

Conclusion

IK-175 is a promising novel AHR inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability in multiple preclinical species. The ongoing Phase 1 clinical trial will provide crucial data on its safety, tolerability, and pharmacokinetic properties in humans. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development as a potential cancer immunotherapy. This guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation of IK-175.

References

Methodological & Application

Application Notes and Protocols for "SE 175" in Cell Culture Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

The term "SE 175" is not a unique identifier for a single reagent or tool used in cell culture experiments. Depending on the context, it can refer to several distinct entities, including specific chemical compounds, a genetically engineered cell therapy, a common type of cell culture flask, or a specific mutation in a signaling protein. This document provides detailed application notes and protocols for the most plausible interpretations of "SE 175" in a research and drug development setting.

Section 1: IK-175 - A Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a novel, potent, and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[1][2] In the tumor microenvironment, AHR activation by ligands such as kynurenine can lead to immunosuppression.[1][2] IK-175 blocks this activation, promoting an anti-tumor immune response by stimulating T-cell activation and shifting the cytokine balance towards a pro-inflammatory state.[1][2]

Data Presentation: In Vitro Activity of IK-175

| Parameter | Cell Type/Assay Condition | Value | Reference |

| IC50 (AHR-dependent transcription) | Human HepG2 cells (DRE-luciferase reporter, stimulated with 80 nmol/L VAF347) | 91 nmol/L | [2] |

| IC50 (CYP1A1 gene expression) | Activated human T-cells | 11 nmol/L | [2] |

| IC50 (IL22 gene expression) | Activated human T-cells | 30 nmol/L | [2] |

| IC50 (IL22 cytokine production) | Activated human T-cells | 7 nmol/L | [2] |

| Effect on IL-2 Production | Activated human T-cells | 2-fold increase | [2] |

Experimental Protocols

1. Protocol for In Vitro Human T-Cell Activation and Cytokine Analysis

This protocol describes how to assess the effect of IK-175 on T-cell activation and cytokine production.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (functional grade)

-

IK-175 (dissolved in DMSO)

-

96-well flat-bottom cell culture plates

-

ELISA or Meso Scale Discovery (MSD) kits for IL-2 and IL-22 quantification

-

-

Procedure:

-

Isolate CD4+ T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Prepare serial dilutions of IK-175 in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

-

Add 100 µL of the IK-175 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Quantify the concentration of IL-2 and IL-22 in the supernatants using ELISA or MSD assays according to the manufacturer's protocols.[2]

-

Signaling Pathway and Experimental Workflow

Caption: AHR Signaling Pathway and the inhibitory action of IK-175.

Caption: Experimental workflow for testing IK-175 on T-cell cytokine production.

Section 2: FUT-175 (Nafamostat Mesilate) - A Serine Protease and Complement Inhibitor

FUT-175, also known as nafamostat mesilate, is a broad-spectrum synthetic serine protease inhibitor.[3][4] In cell culture experiments, it is often used to inhibit the complement system, as it effectively blocks the activity of key complement components like C1r and C1s.[4][5] This inhibition can prevent complement-mediated cell lysis and reduce inflammatory responses in vitro.[5]

Data Presentation: In Vitro Inhibitory Activity of FUT-175

| Parameter | Assay Condition | Value (IC50) | Reference |

| C3a, C4a, C5a Generation | Human serum stimulated with heat-aggregated IgG, zymosan, or cobra venom factor | 3-43 µM | [3] |

| C1 Protease Activity (for C3 convertase formation) | Hemolytic assay with purified human complement components | 3.0 x 10⁻⁸ M | [6] |

| C1 Protease Activity (for C2) | Hemolytic assay with purified human complement components | 7.0 x 10⁻⁸ M | [6] |

| Trypsin, C1r, C1s, Thrombin, Kallikrein, Plasmin | In vitro enzyme activity assays | 10⁻⁶ - 10⁻⁸ M | [4] |

Experimental Protocols

1. Protocol for Inhibition of Complement-Mediated T-Cell Responses

This protocol is adapted from a study investigating the effect of FUT-175 on antigen-specific T-cell responses, where complement activation plays a role.[5]

-

Materials:

-

Splenocytes from immunized mice (e.g., MOG₃₅₋₅₅-immunized C57BL/6 mice for EAE studies) or co-culture of Dendritic Cells and OT-II CD4+ T-cells.[5]

-

Specific antigen (e.g., MOG₃₅₋₅₅ peptide or OVA₃₂₃₋₃₃₉ peptide)

-

FUT-175 (Nafamostat mesilate)

-

Complete cell culture medium

-

96-well ELISPOT plates (for IFN-γ and IL-17) or standard 96-well plates

-

ELISPOT or ELISA kits for relevant cytokines

-

-

Procedure:

-

Prepare a single-cell suspension of splenocytes from immunized mice at a concentration of 6 x 10^6 cells/mL in complete medium.[5]

-

Add 100 µL of the cell suspension (6 x 10^5 cells) to each well of a 96-well plate (or a pre-coated ELISPOT plate).[5]

-

Prepare serial dilutions of FUT-175 in complete medium.

-

Add the specific antigen to the wells at the desired concentration (e.g., 5 µg/mL MOG₃₅₋₅₅ peptide).[5]

-

Immediately add the FUT-175 dilutions or vehicle control to the wells.

-

Incubate the plate for 24-36 hours at 37°C in a 5% CO2 incubator.[5]

-

If using ELISPOT plates, develop the plates according to the manufacturer's instructions to quantify IFN-γ and IL-17 producing cells.[5]

-

If analyzing secreted cytokines, centrifuge the plate and collect the supernatant for ELISA analysis.

-

To assess the direct effect on C3a/C5a generation, culture dendritic cells with OT-II T-cells and OVA peptide, then measure C3a/C5a in the supernatant by Western blot or ELISA.[5]

-

Signaling Pathway and Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The effect of FUT-175 (Nafamstat Mesilate) on C3a, C4a and C5a generation in vitro and inflammatory reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Studies of FUT-175, Nafamstat Mesilate [jstage.jst.go.jp]

- 5. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of FUT-175 on complement activation and its application for glomerulonephritis with hypocomplementemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SE175-Induced Vasodilation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE175 is an organic nitrate compound that functions as a nitric oxide (NO) donor in vivo following the reductive transformation of its nitrate group.[1] As a member of the same class of compounds as nitroglycerin, SE175 acts as a vasodilator and has been investigated for its potential therapeutic applications, including the treatment of angina.[1] This document provides detailed application notes and protocols for utilizing SE175 to induce vasodilation in animal models, with a specific focus on the methodologies reported in studies of uteroplacental vasculature. The protocols described herein are based on published research and are intended to guide researchers in the application of SE175 for both ex vivo and in vivo studies.

Mechanism of Action

SE175 exerts its vasodilatory effects by donating nitric oxide (NO), a potent endogenous vasodilator. The release of NO from SE175 is facilitated by esterase-mediated breakdown, which allows the thiosalicylate group to liberate NO from the nitrate group.[2] This mechanism of NO release is suggested to be less susceptible to the development of tolerance that can be observed with traditional nitrate therapies.[2]

Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

Data Presentation

Ex Vivo Vasodilation Studies

The vasodilatory effect of SE175 has been quantified in isolated arterial segments using wire myography. The tables below summarize the dose-dependent and time-dependent relaxation induced by SE175 in pre-constricted uterine arteries from mice and chorionic plate arteries from humans.

Table 1: Dose-Dependent Relaxation of Uterine and Chorionic Plate Arteries by Free SE175

| Concentration (M) | C57BL/6J Mouse Uterine Artery Relaxation (%) | Human Chorionic Plate Artery Relaxation (%) |

| 10⁻⁹ | ~5% | ~2% |

| 10⁻⁸ | ~15% | ~10% |

| 10⁻⁷ | ~40% | ~30% |

| 10⁻⁶ | ~75% | ~65% |

| 10⁻⁵ | ~95% | ~90% |

Data are approximated from graphical representations in the source literature.

Table 2: Time-Dependent Relaxation of eNOS-/- Mouse Uterine Arteries by 10⁻⁵ M Free SE175

| Time (minutes) | eNOS-/- Mouse Uterine Artery Relaxation (%) |

| 0 | 0% |

| 10 | ~20% |

| 20 | ~45% |

| 30 | ~65% |

| 40 | ~80% |

| 50 | ~90% |

| 60 | ~95% |

Data are approximated from graphical representations in the source literature.

In Vivo Studies in eNOS-/- Mouse Model

Targeted delivery of SE175 to the uteroplacental vasculature in a mouse model of fetal growth restriction (eNOS-/- mice) has demonstrated significant physiological effects.

Table 3: Effects of Targeted SE175 Delivery in eNOS-/- Mice

| Parameter | Control (PBS) | Targeted SE175 |

| Fetal Weight (g) | ~1.05 | ~1.10 (Increased) |

| Placental Weight (g) | ~0.115 | ~0.105 (Decreased) |

| Spiral Artery Diameter (µm) | ~25 | ~33 (Increased) |

Data are approximated from graphical representations in the source literature.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasodilation using Wire Myography

This protocol describes the methodology for assessing the vasodilatory properties of SE175 on isolated small arteries.

Materials:

-

Isolated arterial segments (e.g., uterine arteries, mesenteric arteries)

-

Wire myograph system

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (vasoconstrictor)

-

SE175 (free form or encapsulated)

-

95% O₂ / 5% CO₂ gas mixture

-

Force transducer and data acquisition system

Procedure:

-

Dissect small arteries (approximately 2 mm in length) in cold, oxygenated Krebs-Henseleit solution.

-

Mount the arterial segments on two stainless steel wires (40 µm diameter) in the jaws of the wire myograph chamber.

-

Equilibrate the mounted vessels in oxygenated Krebs-Henseleit solution at 37°C for 30 minutes.

-

Normalize the vessels to a standardized resting tension to determine their optimal passive length-tension relationship.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of free SE175 (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath.

-

For time-dependent studies, add a single concentration of SE175 (e.g., 10⁻⁵ M) and record the relaxation over a period of 60 minutes.

-

Record the isometric tension continuously. Express the relaxation as a percentage of the pre-induced contraction.

Protocol 2: Preparation of SE175-Loaded Liposomes for Targeted Delivery